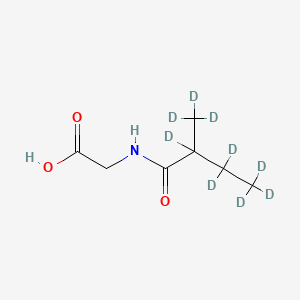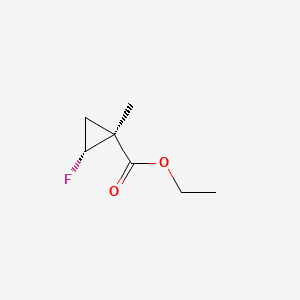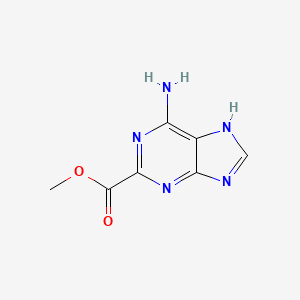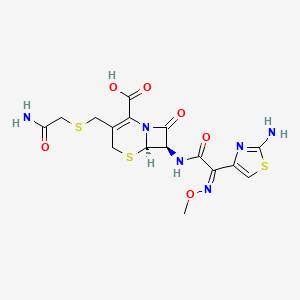
Quinethazone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinethazone-d5 is a deuterium-labeled version of Quinethazone . Quinethazone, marketed as Hydromox, is a thiazide-like diuretic used to treat hypertension . The molecular formula of this compound is C10H7D5ClN3O3S and its molecular weight is 294.77 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H7D5ClN3O3S . It is a deuterium-labeled version of Quinethazone, which has the molecular formula C10H12ClN3O3S .Wirkmechanismus
As a diuretic, Quinethazone inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water . It also inhibits sodium ion transport across the renal tubular epithelium through binding to the thiazide-sensitive sodium-chloride transporter .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "Quinethazone-d5 can be synthesized by introducing deuterium atoms at specific positions in the quinethazone molecule. This can be achieved through a series of synthetic steps involving deuterated reagents and solvents.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated ethyl acetoacetate", "Deuterated sulfuric acid", "Deuterated sodium hydroxide", "Quinethazone", "Deuterated methanol" ], "Reaction": [ "Step 1: Synthesis of deuterated ethyl acetoacetate by reacting deuterated benzaldehyde with deuterated ethyl acetoacetate in the presence of deuterated sulfuric acid as a catalyst.", "Step 2: Condensation of deuterated ethyl acetoacetate with quinethazone to form the intermediate product.", "Step 3: Reduction of the intermediate product using deuterated sodium hydroxide as a reducing agent.", "Step 4: Deuterium exchange reaction using deuterated methanol as a solvent to introduce deuterium atoms at specific positions in the quinethazone molecule.", "Step 5: Purification of Quinethazone-d5 by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1794737-41-9 |
Molekularformel |
C10H12ClN3O3S |
Molekulargewicht |
294.765 |
IUPAC-Name |
7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)/i1D3,2D2 |
InChI-Schlüssel |
AGMMTXLNIQSRCG-ZBJDZAJPSA-N |
SMILES |
CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |
Synonyme |
2-(Ethyl-d5)-7-chloro-1,2,3,4-tetrahydro-4-oxoquinazoline-6-sulfonamide; 2-(Ethyl-d5)-7-chloro-2,3-dihydro-4(1H)-quinazolone-6-sulfonamide; Aquamox-d5; CL 36010-d5; Hydromox-d5; Idrokin-d5; Quimethazin-d5; Quinethazon-d5; Quinethazonum-d5; 7-Chloro-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)
